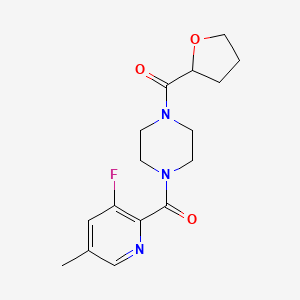

![molecular formula C22H24ClN3O3S B2524859 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1184988-89-3](/img/structure/B2524859.png)

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of novel compounds with potential antioxidant and antimicrobial activities has been a focus of recent research. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized through a multi-step process involving the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. The final step involved a reaction with 4-aminoantipyrine to yield the target compounds . Another study reported the synthesis of E-3-(N,N-Dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one, which was then used to generate various pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives through reactions with different amines and diazonium salts .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were likely confirmed using spectroscopic methods such as NMR and IR, although the specific details are not provided in the abstracts. The presence of various heterocyclic moieties, such as pyrazole, triazole, and pyrimidine rings, suggests a complex molecular architecture that could be crucial for the observed biological activities. The quantitative structure–activity relationships (QSAR) study in the first paper indicates a high correlation between molecular descriptors and antioxidant activity, suggesting that the molecular structure plays a significant role in the compounds' efficacy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of heterocyclic systems through condensation, cyclization, and coupling reactions. The Schiff base formation, N-methylation, and reactions with various amines are key steps that lead to the formation of the final compounds with potential biological activities. These reactions are carefully designed to introduce specific functional groups that can enhance the interaction of the compounds with biological targets .

Physical and Chemical Properties Analysis

While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the presence of multiple heteroatoms and aromatic systems. These structural features are likely to affect the solubility, stability, and reactivity of the compounds. The antimicrobial and antioxidant activities suggest that the compounds possess the necessary chemical properties to interact with biological systems, potentially through mechanisms such as radical scavenging or inhibition of microbial growth .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study by Satyanarayana et al. (2021) highlights the use of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride in chemical synthesis. It demonstrates a novel method for preparing N-phenylbenzamide derivatives, focusing on environmental friendliness and mild reaction conditions (Satyanarayana et al., 2021).

Pharmacological Applications

- The compound has been studied for its potential in pharmacology. For example, Malinka et al. (1998) evaluated its derivatives for central nervous system (CNS) applications and antimycobacterial properties (Malinka et al., 1998).

- Another study by Haginoya et al. (2004) explored its role in developing non-amidine factor Xa inhibitors, potentially useful as oral anticoagulants (Haginoya et al., 2004).

Other Applications

- Research by Gaber et al. (2016) indicates its utility in thermolysis studies, contributing to the understanding of chemical reaction mechanisms (Gaber et al., 2016).

- Patel and Patel (2015) investigated its derivatives for their antibacterial and antifungal properties, highlighting its potential in developing new antimicrobial agents (Patel & Patel, 2015).

Eigenschaften

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S.ClH/c1-27-17-10-16(11-18(12-17)28-2)21(26)24-22-23-19-8-9-25(14-20(19)29-22)13-15-6-4-3-5-7-15;/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,23,24,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIACXSZDDRRBHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)

![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2524783.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)

![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)